N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a tosyl group, and an ethylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction, where the pyrimidine derivative is treated with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Thioether Formation: The thioether linkage is formed by reacting the tosylated pyrimidine with a thiol compound, typically under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: The compound serves as a tool for investigating biological processes at the molecular level.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
- N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
- N-(4-bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
Uniqueness
N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-15-6-8-16(9-7-15)23-19(25)13-29-21-22-12-18(20(26)24-21)30(27,28)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRMORKJVKXWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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